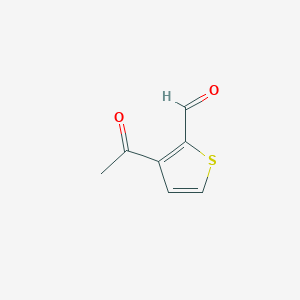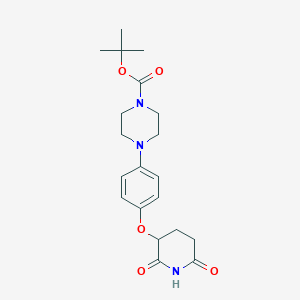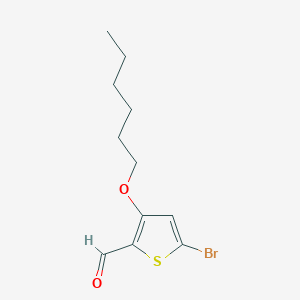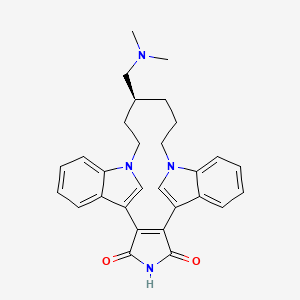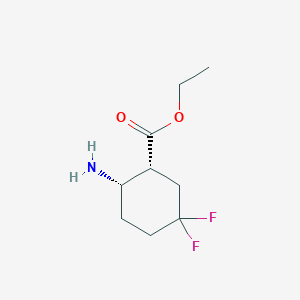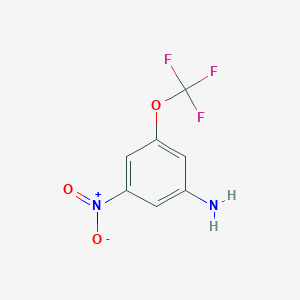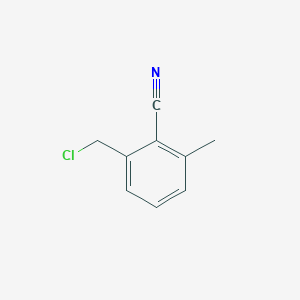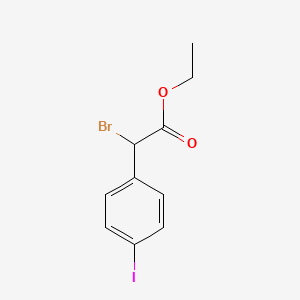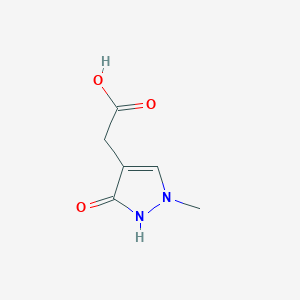
2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a pyrazole ring and an acetic acid moiety makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-phenyl-2-pyrazolin-5-one, which is then further reacted with chloroacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride for acylation or alcohols for esterification are commonly employed.
Major Products
The major products formed from these reactions include various pyrazole derivatives, esters, and amides, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding to enzymes or receptors. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound shares structural similarities with 2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid but features an indene ring instead of a pyrazole ring.
Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyrazole ring and an acetic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2-(2-methyl-5-oxo-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O3/c1-8-3-4(2-5(9)10)6(11)7-8/h3H,2H2,1H3,(H,7,11)(H,9,10) |
Clave InChI |
QNFVWVMVOYGITG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)N1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


